molecular formula C16H15NO3 B2680720 3-(4-methoxyphenyl)-3,4-dihydro-1,4-benzoxazepin-5(2H)-one CAS No. 866050-77-3

3-(4-methoxyphenyl)-3,4-dihydro-1,4-benzoxazepin-5(2H)-one

Cat. No. B2680720
CAS RN: 866050-77-3
M. Wt: 269.3
InChI Key: JGJMXBVOPVSDCU-UHFFFAOYSA-N
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Description

The compound “3-(4-methoxyphenyl)-3,4-dihydro-1,4-benzoxazepin-5(2H)-one” is a benzoxazepin derivative. Benzoxazepines are a class of compounds containing a benzene ring fused to an oxazepine ring (a seven-membered ring containing one oxygen atom, one nitrogen atom, and five carbon atoms). The “4-methoxyphenyl” indicates the presence of a methoxy group (-OCH3) on the phenyl ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzoxazepin ring and the 4-methoxyphenyl group. Techniques such as NMR spectroscopy and X-ray crystallography could be used to analyze the structure .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The ether group (methoxy) and the amide in the seven-membered ring could potentially undergo a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of the ether and amide groups could influence its polarity, solubility, and boiling/melting points .

Scientific Research Applications

  • Treatment of Type 2 Diabetes Canagliflozin, a well-established treatment for type 2 diabetes, is structurally related to this compound. Clinical trials have demonstrated its efficacy in lowering blood sugar levels and improving glycemic control . Beyond glycemic control, ongoing research investigates its potential benefits in weight loss, cardiovascular protection, and renal protection .
  • Antitumor Activity

    • Researchers have synthesized derivatives of this compound, such as (2R,3S)-3-(4-methoxyphenyl)glycidic acid methyl ester , and evaluated their antitumor activity against human tumor cell lines .

    Emulsion Bioreactor for (-)MPGM Production

    • The lipase from Serratia marcescens catalyzes the hydrolyzing reaction, yielding the desired enantiomer (-)MPGM .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if this compound is intended for use as a pharmaceutical, its mechanism of action would depend on its interactions with biological targets .

properties

IUPAC Name

3-(4-methoxyphenyl)-3,4-dihydro-2H-1,4-benzoxazepin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-19-12-8-6-11(7-9-12)14-10-20-15-5-3-2-4-13(15)16(18)17-14/h2-9,14H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGJMXBVOPVSDCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2COC3=CC=CC=C3C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-methoxyphenyl)-3,4-dihydro-1,4-benzoxazepin-5(2H)-one

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